molecular formula C22H17ClN2 B15005752 1-(4-chlorobenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole CAS No. 1053059-01-0

1-(4-chlorobenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole

Cat. No.: B15005752
CAS No.: 1053059-01-0
M. Wt: 344.8 g/mol
InChI Key: LIZPRRMIMVTLHQ-NTCAYCPXSA-N
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Description

1-(4-chlorobenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole core, substituted with a 4-chlorobenzyl group and a phenylethenyl group. Benzimidazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of o-phenylenediamine with 4-chlorobenzaldehyde in the presence of an acid catalyst, followed by the addition of styrene to introduce the phenylethenyl group. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the phenylethenyl group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce benzimidazole-2-ylmethanol derivatives.

Scientific Research Applications

1-(4-chlorobenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzyl)-2-phenyl-1H-benzimidazole: Lacks the phenylethenyl group but shares the benzimidazole core and 4-chlorobenzyl substitution.

    2-(4-chlorobenzyl)-1H-benzimidazole: Similar structure but without the phenylethenyl group.

    1-(4-methylbenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole: Similar structure with a methyl group instead of a chlorine atom.

Uniqueness

1-(4-chlorobenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole is unique due to the presence of both the 4-chlorobenzyl and phenylethenyl groups, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its potential as a versatile compound in various scientific research applications.

Properties

CAS No.

1053059-01-0

Molecular Formula

C22H17ClN2

Molecular Weight

344.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-[(E)-2-phenylethenyl]benzimidazole

InChI

InChI=1S/C22H17ClN2/c23-19-13-10-18(11-14-19)16-25-21-9-5-4-8-20(21)24-22(25)15-12-17-6-2-1-3-7-17/h1-15H,16H2/b15-12+

InChI Key

LIZPRRMIMVTLHQ-NTCAYCPXSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Origin of Product

United States

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